molecular formula C9H19Cl2N5O B1443553 N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride CAS No. 1361112-70-0

N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride

Katalognummer: B1443553
CAS-Nummer: 1361112-70-0
Molekulargewicht: 284.18 g/mol
InChI-Schlüssel: MQJLRXHYJMEAIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, featuring a pyrazole-acetamide core structure. This scaffold is recognized as a privileged structure in drug discovery, with documented applications in the development of ligands for therapeutic targets such as the Translocator Protein (TSPO) . TSPO is a key biomarker implicated in neuroinflammation and is overexpressed in various central nervous system (CNS) diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, making it a target for both diagnostic imaging and neuroprotective treatment strategies . The molecular structure of this compound, which includes a 4-amino pyrazole group linked to a dimethylaminoacetamide side chain, is characteristic of compounds investigated for their high-affinity binding to specific biological targets. Related pyrazolylpyrimidinones have also demonstrated potent antitubercular activity by potentially disrupting bacterial iron homeostasis, suggesting that the pyrazole core can be directed toward diverse biological pathways . Furthermore, pyrazole-based biomolecules are extensively explored as potential therapeutics for cancer and inflammation, underscoring the broad research utility of this chemical class . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to leverage this compound as a key intermediate or building block in the synthesis of novel bioactive molecules or as a tool compound in pharmacological studies to investigate new mechanisms of action.

Eigenschaften

IUPAC Name

N-[2-(4-aminopyrazol-1-yl)ethyl]-2-(dimethylamino)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O.2ClH/c1-13(2)7-9(15)11-3-4-14-6-8(10)5-12-14;;/h5-6H,3-4,7,10H2,1-2H3,(H,11,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJLRXHYJMEAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NCCN1C=C(C=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to synthesize existing knowledge on its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Chemical FormulaC9H17N5O
Molecular Weight211.27 g/mol
IUPAC Name2-(4-aminopyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide
Pubchem CID43445151

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Certain pyrazole derivatives have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antitubercular Properties : Some studies suggest that pyrazole-containing compounds may possess antitubercular activity against Mycobacterium tuberculosis .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A series of pyrazole derivatives were synthesized and tested for antimicrobial activity. The compound with a 4-piperidine moiety was particularly noted for its enhanced activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values significantly lower than the standard drugs used in comparison .
  • Anti-inflammatory Activity :
    • In a study focusing on the anti-inflammatory properties of various pyrazole derivatives, one compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming dexamethasone, a well-known anti-inflammatory medication .
  • Antitubercular Activity :
    • Research involving the screening of pyrazole derivatives against Mycobacterium tuberculosis showed promising results, with some compounds achieving over 90% inhibition at low concentrations .

Structure-Activity Relationship (SAR)

The biological activity of N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride can be attributed to specific structural features:

  • The presence of the 4-amino group on the pyrazole ring enhances binding affinity to biological targets.
  • The dimethylamino group is crucial for increasing solubility and bioavailability, which may contribute to its overall efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The compound’s key structural features include:

  • Dimethylamino group: Enhances solubility and may participate in cation-π interactions.
  • Acetamide backbone : Common in bioactive molecules, facilitating binding to enzymatic or receptor sites.
Table 1: Structural Comparison with Analogs
Compound Name Key Structural Features Primary Use/Activity Reference
Target Compound Pyrazole, dimethylamino, acetamide, diHCl Unknown (inferred pharmaceutical) -
Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) Chloro, pyrazolylmethyl, acetamide Herbicide
S-(2-(Dimethylamino)ethyl) isothiourinium dihydrochloride Dimethylaminoethyl, isothiourinium, diHCl Sensitizing agent (restricted)
Ranitidine (N-[2-[[5-[(Dimethylamino)methyl]furfuryl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine) Furan, thioether, dimethylamino, nitro H₂ receptor antagonist

Pharmacological and Chemical Properties

  • Metazachlor : Unlike the target compound, metazachlor’s chloro and pyrazolylmethyl groups confer herbicidal activity by inhibiting fatty acid synthesis in plants. The absence of a dihydrochloride salt reduces its solubility in biological systems compared to the target compound .
  • S-(2-(Dimethylamino)ethyl) isothiourinium dihydrochloride: Shares the dimethylaminoethyl and dihydrochloride motifs but replaces the acetamide with an isothiourinium group. This substitution likely contributes to its sensitizing properties, restricting its use .
  • Ranitidine: Features a furan ring and thioether linkage instead of pyrazole.

Hydrogen-Bonding and Crystallography

The pyrazole and acetamide groups in the target compound may form hydrogen-bonding networks similar to those observed in supramolecular chemistry. Bernstein et al. (1995) highlight the role of hydrogen bonds in molecular aggregation, suggesting that the target compound’s crystal structure could exhibit directional interactions distinct from ranitidine’s furan-based packing .

Research Findings and Implications

  • Solubility and Bioavailability : The dihydrochloride salt form, as seen in ranitidine and the target compound, improves aqueous solubility, a critical factor in drug design .
  • Structural-Activity Relationships (SAR): The pyrazole ring’s amino group may offer enhanced binding specificity compared to ranitidine’s furan, though experimental validation is needed.
  • Safety Profiles: Unlike the sensitizing S-(2-(dimethylamino)ethyl) isothiourinium dihydrochloride, the target compound’s acetamide backbone may reduce toxicity risks .

Vorbereitungsmethoden

Synthesis of the 4-Amino-pyrazole Core

The 4-amino-pyrazole nucleus is a critical structural element and its preparation is a key step. According to patent literature, the synthesis typically starts from nitro-substituted pyrazole derivatives, which are subsequently reduced to the amino form:

  • Starting Material: 4-nitro-1H-pyrazole derivatives are commonly used as precursors. These can be accessed via acidic rearrangement of 1-nitropyrazole or via sodium nitromalonaldehyde, though both reagents have safety concerns due to explosive properties, limiting their use in large-scale manufacturing.

  • Coupling and Reduction: A two-step process involves coupling (4-nitro-1H-pyrazol-1-yl)acetic acid with an amine followed by reduction of the nitro group to the amino group. Reduction is often performed under controlled conditions to avoid side reactions and ensure high yield of the 4-amino-pyrazole derivative.

  • Deformylation: If a formyl-protected intermediate is used, deformylation under acidic conditions (mineral acids such as hydrochloric acid or sulfuric acid, buffered acidic solutions, or alkanoic acids like acetic acid) is employed to liberate the free amino group on the pyrazole ring.

Formation of the Ethyl Linker and Dimethylamino-acetamide Moiety

The linkage of the 4-amino-pyrazole to the dimethylamino-acetamide fragment involves:

  • Alkylation or Acylation: The amino group on the pyrazole is reacted with a suitable ethyl halide or ethyl derivative bearing a dimethylamino-acetamide functionality. This step can be carried out under inert atmosphere, often in solvents like dioxane with hydrochloric acid as a catalyst to facilitate coupling.

  • Dimethylamino-acetamide Synthesis: The dimethylamino-acetamide portion can be synthesized separately by standard amide bond formation techniques, such as coupling dimethylaminoethylamine with chloroacetyl chloride or other acylating agents, followed by purification.

Salt Formation: Dihydrochloride Preparation

  • After the coupling steps, the free base form of the compound is converted into the dihydrochloride salt to improve stability, solubility, and handling properties.

  • This is typically achieved by treatment with hydrochloric acid in an appropriate solvent system, often under controlled temperature to avoid decomposition.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Nitro-pyrazole preparation Acidic rearrangement of 1-nitropyrazole 4-nitro-1H-pyrazole
2 Coupling with acetic acid derivative Coupling with (4-nitro-1H-pyrazol-1-yl)acetic acid and amine (4-nitro-1H-pyrazol-1-yl)acetamide
3 Reduction Catalytic hydrogenation or chemical reduction 4-amino-pyrazol-1-yl acetamide
4 Deformylation (if applicable) Acidic conditions (HCl, sulfuric acid, buffered solutions) Free 4-amino-pyrazole
5 Coupling with dimethylamino-acetamide Reaction with ethyl linker and dimethylamino-acetamide N-[2-(4-amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide
6 Salt formation Treatment with HCl Dihydrochloride salt of the compound

Analytical and Process Considerations

  • Safety: The use of explosive intermediates such as 1-nitropyrazole and sodium nitromalonaldehyde is avoided in large-scale processes due to safety risks.

  • Reaction Conditions: Low temperatures (e.g., -25 to -5 °C) and inert atmospheres are often employed during sensitive steps to control reactivity and prevent side reactions.

  • Purification: Post-reaction work-up includes solvent evaporation, azeotropic distillation to remove residual solvents like pyridine, and filtration through silica or other adsorbents to purify the product.

  • Yield Optimization: Use of buffered acidic conditions and choice of solvents can significantly influence the yield and purity of the amino-pyrazole intermediate and the final coupled product.

Research Findings and Literature Insights

  • The patent WO2007034183A2 provides a comprehensive procedure for the preparation of 4-aminopyrazole derivatives, including the target compound's analogues, highlighting the importance of controlled reduction and deformylation steps.

  • Alternative synthetic routes involving hydrazine-mediated ring closure and functionalization have been explored in related pyrazole chemistry, but the described method remains preferred for scalability and safety.

  • The preparation of the dimethylamino-acetamide side chain and its coupling to the pyrazole nucleus is typically achieved via standard amide bond formation and alkylation chemistry under mild conditions to preserve the integrity of the sensitive pyrazole ring.

This detailed overview of the preparation methods for N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride is based on authoritative patent literature and related synthetic research, emphasizing safety, reaction control, and purification strategies essential for successful synthesis at both laboratory and industrial scales.

Q & A

What are the recommended synthetic routes for N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride, and how do reaction conditions influence yield?

Basic Question
A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 4-aminopyrazole derivatives with chloroacetamide intermediates in ethanol under reflux, catalyzed by glacial acetic acid, can yield the target compound. Evidence from analogous syntheses (e.g., triazole derivatives) suggests that optimizing solvent polarity (e.g., ethanol vs. DMF) and reaction time (4–6 hours) significantly impacts yield . Acidic conditions (e.g., acetic acid) stabilize intermediates, while extended reflux durations (>8 hours) may lead to side reactions like hydrolysis. Purification via vacuum filtration and recrystallization improves purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride
Reactant of Route 2
N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.